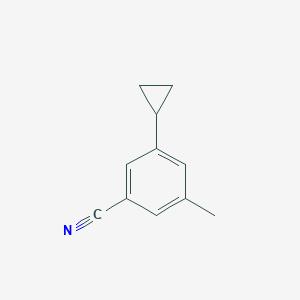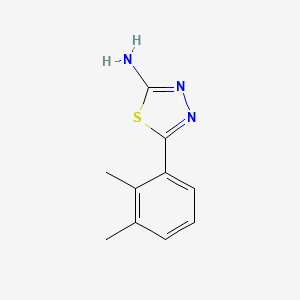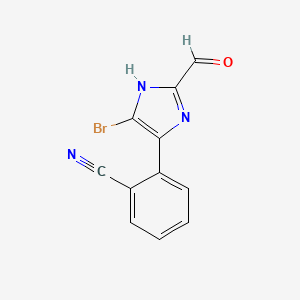
2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile (MFCD33022591) is a chemical entity known for its unique structure and properties It is characterized by the presence of a bromine atom, a formyl group, and an imidazole ring attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by formylation and cyclization to introduce the imidazole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.
化学反応の分析
Types of Reactions
2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a different imidazole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while substitution of the bromine atom can lead to various substituted imidazole compounds.
科学的研究の応用
2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(5-Chloro-2-formyl-4-imidazolyl)benzonitrile
- 2-(5-Methyl-2-formyl-4-imidazolyl)benzonitrile
- 2-(5-Nitro-2-formyl-4-imidazolyl)benzonitrile
Uniqueness
2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for specialized applications.
特性
分子式 |
C11H6BrN3O |
|---|---|
分子量 |
276.09 g/mol |
IUPAC名 |
2-(5-bromo-2-formyl-1H-imidazol-4-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrN3O/c12-11-10(14-9(6-16)15-11)8-4-2-1-3-7(8)5-13/h1-4,6H,(H,14,15) |
InChIキー |
BSEPHHPHQCKXAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)C2=C(NC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



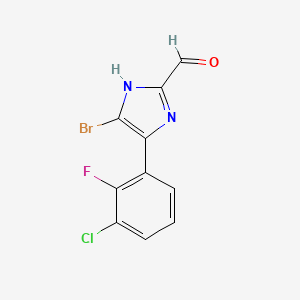
![4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13697232.png)
![5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)
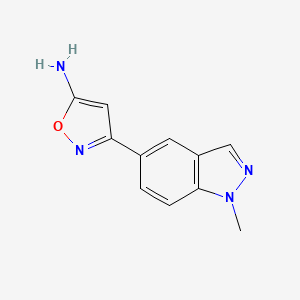


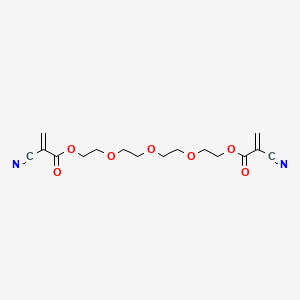
![2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)
![2-Amino-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13697272.png)
![(R)-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one](/img/structure/B13697276.png)
